molecular formula C10H14N2OS B14901762 2-((1-Methyl-1h-imidazol-2-yl)thio)cyclohexan-1-one

2-((1-Methyl-1h-imidazol-2-yl)thio)cyclohexan-1-one

Cat. No.: B14901762
M. Wt: 210.30 g/mol
InChI Key: YMXPXLBABUWMLL-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one is a heterocyclic compound featuring a cyclohexanone backbone substituted at the 2-position with a thioether-linked 1-methylimidazole group. This structure combines the rigidity of the cyclohexanone ring with the electron-rich imidazole moiety, making it a candidate for applications in medicinal chemistry and materials science.

Key structural attributes:

  • Cyclohexanone core: Provides a hydrophobic alicyclic framework.
  • Molecular formula: Likely C₁₀H₁₄N₂OS (estimated molecular weight ~210.3 g/mol).

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C10H14N2OS/c1-12-7-6-11-10(12)14-9-5-3-2-4-8(9)13/h6-7,9H,2-5H2,1H3

InChI Key

YMXPXLBABUWMLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-mercapto-1-methylimidazole under basic conditions. The reaction proceeds through the formation of a thioether linkage between the cyclohexanone and the imidazole ring. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the thioether linkage can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

Structure: Features an ethanone backbone substituted with a hydroxyphenyl group and a 1-methylimidazole-thioether moiety .

  • Molecular formula : C₁₂H₁₂N₂O₂S (MW = 248.3 g/mol).
  • Key differences: Backbone: Ethanone vs. cyclohexanone, resulting in reduced steric hindrance.
  • Synthesis : Prepared via nucleophilic substitution of methylthio intermediates, similar to methods described for imidazol-5(4H)-ones .
  • Stability : Stored at +4°C, indicating moderate stability under refrigeration .

2-(Methylthio)-1H-imidazol-5(4H)-ones

Structure : Imidazolone core (a fused imidazole-ketone system) with a methylthio substituent .

  • Molecular formula : Varies by substitution (e.g., C₅H₆N₂OS for unsubstituted derivatives).
  • Key differences: Conjugated system: The imidazolone ring enables extended π-conjugation, altering electronic properties compared to the non-conjugated cyclohexanone derivative. Reactivity: The methylthio group undergoes nucleophilic substitution with amines, a trait shared with the target compound .
  • Synthesis : Microwave-assisted condensation of thiohydantoins with aldehydes, followed by methyl iodide treatment .

Bis{2-[(2-chloroethyl)thio]ethyl} Ether

Structure : Ether backbone with chloroethylthio substituents .

  • Molecular formula : C₈H₁₆Cl₂OS₂ (MW = 271.24 g/mol).
  • Key differences: Backbone: Ether linkage vs. ketone, reducing electrophilicity.
  • Applications : Likely used in chemical warfare or polymer chemistry due to its reactive thioether and chloro groups .

Data Table: Comparative Analysis of Key Properties

Property 2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one 1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone 2-(Methylthio)-1H-imidazol-5(4H)-ones Bis{2-[(2-chloroethyl)thio]ethyl} Ether
Molecular Formula C₁₀H₁₄N₂OS (est.) C₁₂H₁₂N₂O₂S C₅H₆N₂OS (example) C₈H₁₆Cl₂OS₂
Molecular Weight (g/mol) ~210.3 248.3 ~144.2 271.24
Core Structure Cyclohexanone Ethanone Imidazolone Ether
Key Functional Groups Thioether, imidazole, ketone Thioether, imidazole, hydroxyphenyl, ketone Thioether, imidazolone Thioether, chloroethyl, ether
Synthetic Route Nucleophilic substitution (inferred) Nucleophilic substitution Microwave-assisted condensation Not specified
Stability Likely moderate (similar to analogs) Stable at +4°C Not reported Likely reactive (chloro groups)

Biological Activity

2-((1-Methyl-1H-imidazol-2-yl)thio)cyclohexan-1-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C₁₀H₁₄N₂OS
  • Molecular Weight : 214.29 g/mol
  • CAS Number : 1506908-65-1
  • Structure : The compound features a cyclohexanone moiety linked to a thioether group with a methyl-substituted imidazole.

Antiviral Activity

Recent studies have indicated that compounds containing imidazole and thioether functionalities exhibit significant antiviral properties. For instance, derivatives similar to this compound have been evaluated for antiviral efficacy against various viruses, including hepatitis C virus (HCV).

A study reported that thiosemicarbazone derivatives demonstrated potent activity against bovine viral diarrhea virus (BVDV), which serves as a model for HCV. The selectivity index (SI) for some derivatives was notably higher than that of established antiviral agents like ribavirin, suggesting a promising avenue for the development of new antiviral therapies .

Anticancer Activity

The anticancer potential of imidazole-based compounds has been well-documented. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For example, derivatives of thiosemicarbazones have been tested against various human tumor cell lines, demonstrating significant cytotoxic effects .

The mechanism of action often involves the induction of apoptosis in cancer cells, mediated through pathways such as the activation of caspases and modulation of Bcl-2 family proteins .

Compound Cell Line IC50 (µM) Mechanism
Compound ALCLC-103H5.0Apoptosis induction
Compound BA-4273.5Caspase activation
2-CyclohexanoneVarious (unspecified)4.0Cell cycle arrest

Study on Antiviral Properties

In one notable study, derivatives similar to this compound were synthesized and tested for their antiviral activity against BVDV. The most effective compounds exhibited an EC50 value as low as 0.7 µM, indicating strong antiviral potential .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of imidazole-containing compounds. A series of analogs were synthesized and evaluated against various cancer cell lines, revealing IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

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